Linolenylalkohol

Übersicht

Beschreibung

Thioperamid-Maleat ist ein potenter und selektiver Antagonist des Histamin-H3-Rezeptors und ein selektiver Antagonist des Histamin-H4-Rezeptors. Es ist in der Lage, die Blut-Hirn-Schranke zu überwinden, was es zu einer wertvollen Verbindung in der neurologischen Forschung macht. Thioperamid-Maleat wurde in Studien zu Histaminrezeptoren, insbesondere zum Verständnis der Regulation der Histaminfreisetzung und ihrer Auswirkungen auf das zentrale Nervensystem, umfassend eingesetzt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Thioperamid-Maleat beinhaltet die Reaktion von N-Cyclohexyl-4-(1H-Imidazol-4-yl)piperidin-1-carbothioamid mit Maleinsäure. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die Bildung des Maleatsalzes zu gewährleisten. Der Prozess umfasst die folgenden Schritte:

Bildung von N-Cyclohexyl-4-(1H-Imidazol-4-yl)piperidin-1-carbothioamid: Dieses Zwischenprodukt wird durch eine Reihe von Reaktionen mit Cyclohexylamin, Imidazol und Piperidinderivaten synthetisiert.

Reaktion mit Maleinsäure: Das Zwischenprodukt wird dann mit Maleinsäure umgesetzt, um Thioperamid-Maleat zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Thioperamid-Maleat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt .

Wissenschaftliche Forschungsanwendungen

Thioperamid-Maleat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung von Histaminrezeptoren und ihrer Rolle in verschiedenen chemischen Prozessen eingesetzt.

Biologie: Hilft beim Verständnis der Regulation der Histaminfreisetzung und ihrer Auswirkungen auf biologische Systeme.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei neurologischen Erkrankungen untersucht, einschließlich seiner Rolle bei der Förderung von Wachheit und der Verbesserung der Gedächtniskonsolidierung.

Industrie: Wird bei der Entwicklung von Medikamenten verwendet, die auf Histaminrezeptoren abzielen

5. Wirkmechanismus

Thioperamid-Maleat übt seine Wirkung aus, indem es Histamin-H3- und H4-Rezeptoren antagonisiert. Durch die Blockierung dieser Rezeptoren verhindert es die negative Regulation der Histaminfreisetzung, was zu erhöhten Histaminspiegeln im zentralen Nervensystem führt. Diese Wirkung fördert Wachheit und verbessert die Gedächtniskonsolidierung. Zu den molekularen Zielstrukturen gehören Histamin-H3- und H4-Rezeptoren, und die beteiligten Pfade stehen in Zusammenhang mit der histaminergen Neurotransmission .

Ähnliche Verbindungen:

Ciproxifan: Ein weiterer Histamin-H3-Rezeptor-Antagonist mit ähnlichen Wirkungen auf Wachheit und Gedächtnis.

Pitolisant: Ein selektiver Histamin-H3-Rezeptor-Antagonist, der zur Behandlung von Narkolepsie eingesetzt wird.

Clobenpropit: Ein potenter Histamin-H3-Rezeptor-Antagonist mit Anwendungen in der neurologischen Forschung

Einzigartigkeit von Thioperamid-Maleat: Thioperamid-Maleat ist einzigartig aufgrund seiner dualen antagonistischen Wirkung sowohl auf Histamin-H3- als auch auf H4-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der komplexen Rollen von Histamin im zentralen Nervensystem macht. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, verstärkt seine Nützlichkeit in der neurologischen Forschung weiter .

Wirkmechanismus

Target of Action

Linolenyl alcohol is an unsaturated alcohol that primarily targets Gram-positive bacteria . It is known to inhibit the growth of these bacteria, making it a potential antimicrobial agent .

Mode of Action

It is known that it interacts with the bacterial cell membrane, disrupting its integrity and leading to cell death

Biochemical Pathways

It is known that the compound interferes with the normal functioning of bacterial cells, leading to their death . The exact pathways and downstream effects are subjects of ongoing research.

Result of Action

The primary result of linolenyl alcohol’s action is the inhibition of Gram-positive bacteria, leading to their death . This makes linolenyl alcohol a potential candidate for the development of new antimicrobial agents.

Biochemische Analyse

Biochemical Properties

Linolenyl alcohol plays a crucial role in biochemical reactions, particularly in the metabolism of unsaturated lipids. It interacts with enzymes such as lipoxygenases, which catalyze the dioxygenation of linolenyl alcohol to form hydroperoxides . These hydroperoxides can further participate in various signaling pathways and cellular processes. Additionally, linolenyl alcohol has been shown to interact with proteins involved in lipid metabolism, influencing the formation and breakdown of lipid molecules .

Cellular Effects

Linolenyl alcohol exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving lipid mediators. For instance, linolenyl alcohol can modulate the activity of p53-binding protein Mdm-2, which plays a role in cell cycle regulation and apoptosis . Furthermore, linolenyl alcohol affects gene expression and cellular metabolism by altering the levels of specific lipid metabolites and their downstream signaling molecules .

Molecular Mechanism

At the molecular level, linolenyl alcohol exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It can inhibit or activate enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases . These interactions lead to changes in the production of lipid mediators, which in turn affect gene expression and cellular responses. Linolenyl alcohol’s ability to bind to specific proteins and enzymes underlies its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of linolenyl alcohol can change over time due to its stability and degradation. Studies have shown that linolenyl alcohol is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to linolenyl alcohol in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in lipid metabolism and cell signaling pathways .

Dosage Effects in Animal Models

The effects of linolenyl alcohol vary with different dosages in animal models. At low doses, linolenyl alcohol has been shown to promote beneficial effects on lipid metabolism and weight management . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

Linolenyl alcohol is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which catalyze the formation of lipid mediators from linolenyl alcohol . These pathways play a critical role in regulating metabolic flux and the levels of various metabolites, influencing cellular responses and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, linolenyl alcohol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The distribution of linolenyl alcohol within tissues is influenced by its lipid solubility and affinity for lipid-binding proteins .

Subcellular Localization

Linolenyl alcohol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to lipid droplets, endoplasmic reticulum, and other organelles involved in lipid metabolism . This localization is essential for its activity and function, as it allows linolenyl alcohol to interact with key enzymes and proteins within these compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thioperamide maleate involves the reaction of N-cyclohexyl-4-(1H-imidazol-4-yl)piperidine-1-carbothioamide with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the maleate salt. The process involves the following steps:

Formation of N-cyclohexyl-4-(1H-imidazol-4-yl)piperidine-1-carbothioamide: This intermediate is synthesized through a series of reactions involving cyclohexylamine, imidazole, and piperidine derivatives.

Reaction with Maleic Acid: The intermediate is then reacted with maleic acid to form thioperamide maleate.

Industrial Production Methods: Industrial production of thioperamide maleate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Thioperamid-Maleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Thioperamid-Maleat kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Thioperamid-Maleat in sein entsprechendes Thiol-Derivat umwandeln.

Substitution: Thioperamid-Maleat kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel oder Nukleophile.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Imidazol-Derivate.

Vergleich Mit ähnlichen Verbindungen

Ciproxifan: Another histamine H3 receptor antagonist with similar effects on wakefulness and memory.

Pitolisant: A selective histamine H3 receptor antagonist used in the treatment of narcolepsy.

Clobenpropit: A potent histamine H3 receptor antagonist with applications in neurological research

Uniqueness of Thioperamide Maleate: Thioperamide maleate is unique due to its dual antagonistic action on both histamine H3 and H4 receptors, making it a valuable tool in studying the complex roles of histamine in the central nervous system. Its ability to cross the blood-brain barrier further enhances its utility in neurological research .

Eigenschaften

CAS-Nummer |

506-44-5 |

|---|---|

Molekularformel |

C18H32O |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

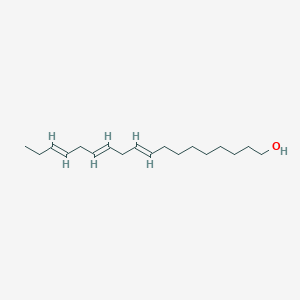

(9E,12E,15E)-octadeca-9,12,15-trien-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3+,7-6+,10-9+ |

InChI-Schlüssel |

IKYKEVDKGZYRMQ-IUQGRGSQSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCCO |

Isomerische SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCCO |

Kanonische SMILES |

CCC=CCC=CCC=CCCCCCCCCO |

Key on ui other cas no. |

2774-90-5 506-44-5 |

Synonyme |

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol; Z9Z12Z15-18OH; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.